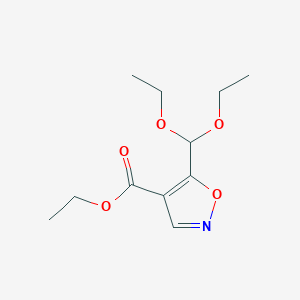
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that is also known as DMHA or Octodrine. It is a stimulant that is commonly used in dietary supplements and pre-workout products. The compound has gained popularity in recent years due to its ability to enhance cognitive and physical performance.
作用机制
The exact mechanism of action of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are associated with increased energy, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has a variety of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to improved physical performance. DMHA also increases the levels of certain hormones in the body, including adrenaline and cortisol, which are associated with increased energy and focus.
实验室实验的优点和局限性
The advantages of using (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in lab experiments include its ability to enhance cognitive and physical performance. The compound is also relatively easy to synthesize and can be produced on a large scale. However, the limitations of using DMHA in lab experiments include its potential for toxicity and its effects on the cardiovascular system. More research is needed to fully understand the long-term effects of the compound on the body.
未来方向
There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases. Another area of research could focus on the long-term effects of DMHA on the body, including its potential for toxicity and its effects on the cardiovascular system. Additionally, further research could explore the potential of the compound as a performance-enhancing drug in athletes.
Conclusion:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has gained popularity in recent years due to its ability to enhance cognitive and physical performance. The compound has been the subject of numerous scientific studies and has been found to have a variety of effects on the body. While there are advantages to using DMHA in lab experiments, more research is needed to fully understand the long-term effects of the compound on the body. There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, including its potential as a treatment for neurodegenerative diseases and its potential as a performance-enhancing drug in athletes.
合成方法
The synthesis of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylcyclohexanone. The reaction is catalyzed by acid and produces the desired product in good yield. The synthesis of DMHA is relatively simple and can be carried out on a large scale.
科学研究应用
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been the subject of numerous scientific studies in recent years. The compound has been shown to have a variety of effects on the body, including increased energy, improved focus, and enhanced physical performance. DMHA has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

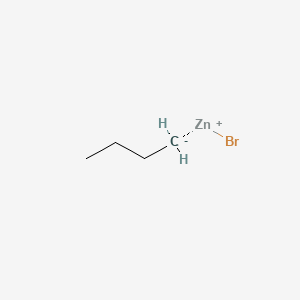

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
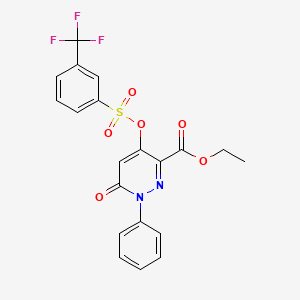

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
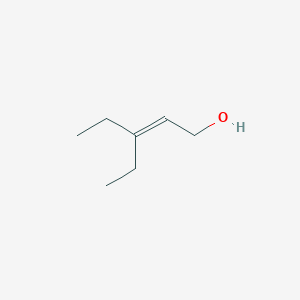
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)
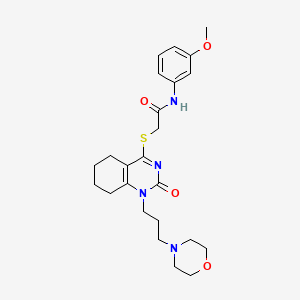
![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)
